molecular formula C16H13BrClN3O3 B11113253 N-(2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide

N-(2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide

Cat. No.: B11113253
M. Wt: 410.6 g/mol
InChI Key: RZNDQMXETGHABE-DNTJNYDQSA-N
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Description

N-(2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, features a brominated hydroxybenzylidene moiety and a chlorobenzamide group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-hydrazino-2-oxoethyl-4-chlorobenzamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with substituted bromine or chlorine atoms.

Scientific Research Applications

N-(2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antibacterial, antifungal, and antitumor activities.

    Medicine: Investigated for its potential use in drug development, particularly for its hydrazone moiety which is known to exhibit various pharmacological activities.

Mechanism of Action

The mechanism of action of N-(2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide involves its interaction with biological targets such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins, leading to alterations in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is unique due to its specific combination of brominated hydroxybenzylidene and chlorobenzamide moieties

Properties

Molecular Formula

C16H13BrClN3O3

Molecular Weight

410.6 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-chlorobenzamide

InChI

InChI=1S/C16H13BrClN3O3/c17-12-3-6-14(22)11(7-12)8-20-21-15(23)9-19-16(24)10-1-4-13(18)5-2-10/h1-8,22H,9H2,(H,19,24)(H,21,23)/b20-8+

InChI Key

RZNDQMXETGHABE-DNTJNYDQSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)O)Cl

Origin of Product

United States

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